molecular formula C10H11IN2O B13687432 1-(2-Amino-4-iodophenyl)-2-pyrrolidinone

1-(2-Amino-4-iodophenyl)-2-pyrrolidinone

Cat. No.: B13687432
M. Wt: 302.11 g/mol
InChI Key: JQXIXADAJOFDMP-UHFFFAOYSA-N
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Description

1-(2-Amino-4-iodophenyl)-2-pyrrolidinone is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-iodophenyl)-2-pyrrolidinone typically involves the iodination of a precursor compound followed by the formation of the pyrrolidinone ring. One common method involves the reaction of 2-amino-4-iodoaniline with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-iodophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of suitable nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated products.

    Substitution: Hydroxylated, alkylated, or arylated derivatives.

Scientific Research Applications

1-(2-Amino-4-iodophenyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be used in radiolabeling studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The amino group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Iodophenyl)-2-pyrrolidinone: Lacks the amino group, which may affect its reactivity and binding properties.

    1-(2-Amino-4-bromophenyl)-2-pyrrolidinone: Contains a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.

    1-(2-Amino-4-chlorophenyl)-2-pyrrolidinone:

Uniqueness

1-(2-Amino-4-iodophenyl)-2-pyrrolidinone is unique due to the presence of both an amino group and an iodine atom

Properties

Molecular Formula

C10H11IN2O

Molecular Weight

302.11 g/mol

IUPAC Name

1-(2-amino-4-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11IN2O/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2

InChI Key

JQXIXADAJOFDMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)I)N

Origin of Product

United States

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